3-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile
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Overview
Description
3-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile: is a chemical compound with a unique bicyclic structure. . Its structure includes a fluorine atom, a nitrile group, and a bicyclic ring system, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile typically involves the following steps:
Formation of the Bicyclic Ring System: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Addition of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, sodium ethoxide
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Amines or other reduced forms of the compound
Substitution: Compounds with different functional groups replacing the fluorine atom
Scientific Research Applications
Chemistry: 3-Fluorobicyclo[42
Biology: In biological research, this compound can be used to study the effects of fluorinated bicyclic compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of pharmaceuticals targeting specific molecular pathways.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and effectiveness in various applications.
Comparison with Similar Compounds
- 3-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
- 3-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Comparison: Compared to similar compounds, 3-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile is unique due to its specific fluorine and nitrile substitutions. These functional groups confer distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications .
Properties
IUPAC Name |
3-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-1-2-9-6(4-8)3-7(9)5-11/h1-2,4,7H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEOOAIHCHFCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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